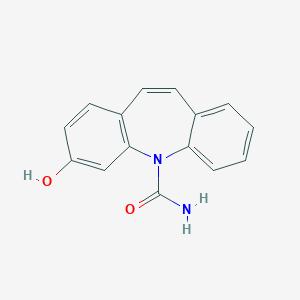

3-Hydroxycarbamazepine

説明

Structure

3D Structure

特性

IUPAC Name |

2-hydroxybenzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCFBZCATDIWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218202 | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68011-67-6 | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68011-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycarbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68011-67-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYCARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDG5O25MKO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxycarbamazepine: Bridging Metabolic Pathways and Synthetic Strategies

Introduction: The Significance of 3-Hydroxycarbamazepine

Carbamazepine is a cornerstone medication for the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder.[1] Its clinical efficacy is intrinsically linked to its complex metabolism, which produces a variety of active and inactive derivatives. Among these, this compound (3-OHCBZ) is a notable, albeit minor, metabolite.[2][3] Understanding the formation of 3-OHCBZ is critical for several reasons:

-

Pharmacokinetic and Pharmacodynamic Profiling: Characterizing all metabolic pathways is essential for a complete understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Toxicology and Idiosyncratic Reactions: Some drug metabolites can be reactive and contribute to adverse drug reactions. The further oxidation of 3-OHCBZ has been investigated as a potential bioactivation pathway that could play a role in carbamazepine-induced toxicity.[4][5]

-

Reference Standard for Analytical Chemistry: Pure 3-OHCBZ is required as an analytical standard for pharmacokinetic studies, therapeutic drug monitoring, and environmental analysis to accurately quantify its presence in biological and environmental samples.[5]

This guide will first detail the well-documented biosynthetic pathway of this compound and then explore plausible chemical synthesis routes, providing a theoretical framework for its laboratory preparation.

The Biosynthetic Pathway: A Cytochrome P450-Mediated Transformation

In humans, this compound is formed in the liver through the metabolic oxidation of the parent drug, carbamazepine. This transformation is a minor metabolic pathway compared to the primary route which involves the formation of carbamazepine-10,11-epoxide.[2][3]

The hydroxylation of carbamazepine at the 3-position is catalyzed by specific isoforms of the cytochrome P450 (CYP) enzyme system.[2]

-

Key Enzymes: The primary enzymes responsible for the formation of this compound are CYP2B6 and CYP3A4 .[2][6]

The reaction proceeds via an epoxide intermediate, specifically a 2,3-arene oxide, which then rearranges to the phenolic metabolite.[2]

Subsequent Metabolism of this compound

Once formed, this compound can undergo further metabolism, primarily through a second oxidation step to form 2,3-dihydroxycarbamazepine.[4] This subsequent hydroxylation is predominantly catalyzed by CYP3A4 .[4] The resulting catechol derivative is of toxicological interest as it can be further oxidized to a reactive o-quinone species.[4][5]

Below is a diagram illustrating the biosynthetic pathway of this compound and its subsequent metabolism.

Caption: Metabolic pathway of carbamazepine to this compound and its subsequent bioactivation.

Experimental Protocol: In Vitro Biotransformation

The following protocol outlines a general procedure for the in vitro synthesis of this compound using human liver microsomes, a common experimental system for studying drug metabolism.

Materials:

-

Carbamazepine

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Methanol (for quenching the reaction)

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of carbamazepine in a suitable solvent (e.g., methanol or DMSO).

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the carbamazepine stock solution to the mixture. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzymatic activity.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol. This will precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis by HPLC or LC-MS/MS to identify and quantify the formation of this compound.

Conceptual Chemical Synthesis Pathways

Strategy 1: Direct Aromatic Hydroxylation of Carbamazepine

The most direct approach would be the regioselective hydroxylation of the aromatic ring of carbamazepine. However, this is a challenging transformation due to the presence of multiple reactive sites on the carbamazepine molecule.

Challenges:

-

Regioselectivity: The dibenzo[b,f]azepine ring system has several positions that could be hydroxylated. Directing the hydroxylation specifically to the 3-position would require a highly selective reagent or catalyst.

-

Oxidation of other functional groups: The olefinic bond at the 10,11-position and the carbamoyl group are also susceptible to oxidation under harsh conditions.

Potential Approaches:

-

Electrophilic Aromatic Substitution: While direct hydroxylation via electrophilic substitution is often difficult, certain reagents and conditions can achieve this. This might involve the use of strong oxidizing agents in the presence of a Lewis acid, though selectivity would be a major hurdle.

-

Directed Ortho-Metalation (DoM): If a directing group could be installed on the carbamazepine scaffold, it might be possible to achieve regioselective metalation followed by reaction with an electrophilic oxygen source (e.g., a peroxide or N-oxide).

-

Biomimetic Catalysis: The use of metalloporphyrin catalysts that mimic the action of cytochrome P450 enzymes could be a promising avenue for achieving regioselective hydroxylation under milder conditions.

Strategy 2: Synthesis from a Pre-hydroxylated Intermediate

A more controlled and likely more successful approach would involve the synthesis of a 3-hydroxylated dibenzo[b,f]azepine precursor, followed by the introduction of the carbamoyl group at the 5-position.

Proposed Synthetic Scheme:

This multi-step synthesis would begin with a suitably substituted starting material to introduce the hydroxyl group at the desired position.

Caption: A conceptual multi-step synthesis of this compound via a pre-hydroxylated intermediate.

Key Steps and Considerations:

-

Synthesis of the Hydroxylated Core: The synthesis would likely start from simpler, commercially available aromatic compounds that already contain a hydroxyl group (or a protected form like a methoxy group). A series of reactions, potentially involving transition-metal-catalyzed cross-couplings and a final cyclization step, would be used to construct the dibenzo[b,f]azepine ring system.

-

Carbamoylation: Once the 3-hydroxyiminostilbene core is synthesized, the carbamoyl group can be introduced at the nitrogen atom. This is a well-established transformation in the synthesis of carbamazepine itself.[7] Common methods for carbamoylation include:

-

Reaction with an alkali metal cyanate (e.g., potassium cyanate) in the presence of an acid.

-

Reaction with phosgene or a phosgene equivalent to form a carbamoyl chloride, followed by reaction with ammonia.

-

Reaction with an isocyanate.

-

Purification and Characterization

Regardless of the synthetic route, the final product would require rigorous purification and characterization to confirm its identity and purity, especially if it is to be used as an analytical standard.

Purification Techniques:

-

Column Chromatography: Silica gel column chromatography would be the primary method for purifying the crude product from starting materials, byproducts, and other impurities.

-

Recrystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Analytical Characterization:

The following table summarizes the key analytical techniques for characterizing this compound.

| Technique | Purpose | Expected Data |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak with a specific retention time under defined chromatographic conditions. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Molecular weight confirmation and structural elucidation | Detection of the parent ion corresponding to the molecular weight of this compound (C15H12N2O2, MW: 252.27 g/mol ) and characteristic fragment ions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation | 1H and 13C NMR spectra showing the expected chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons of the this compound structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) functional groups. |

Experimental Protocol: HPLC Analysis

The following is a general HPLC method for the analysis of this compound, adapted from methods used for carbamazepine and its metabolites.

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) in a suitable ratio (e.g., 30:70 v/v). The exact ratio may need to be optimized.

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 30°C

-

Detection wavelength: 285 nm

Procedure:

-

Prepare standard solutions of this compound in the mobile phase at known concentrations.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

The synthesis of this compound is a topic of significant interest for researchers in pharmacology, toxicology, and analytical chemistry. While its formation in biological systems via cytochrome P450-mediated metabolism is well-characterized, a detailed, publicly available protocol for its chemical synthesis is lacking. This technical guide has provided a thorough overview of the known biosynthetic pathway and has proposed conceptual strategies for its chemical synthesis. By combining an understanding of the metabolic routes with established principles of organic synthesis, researchers can develop rational approaches to obtain this important molecule for their studies. The analytical methods detailed herein provide a framework for the purification and characterization of the synthesized compound, ensuring its suitability for its intended application.

References

- ClinPGx. (n.d.). Carbamazepine Pathway, Pharmacokinetics.

- Pearce, R. E., Lu, W., Wang, Y., Uetrecht, J. P., Correia, M. A., & Leeder, J. S. (2008). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 36(8), 1637–1649.

- SMPDB. (n.d.). Carbamazepine Metabolism Pathway.

- Bhatt, J. G., et al. (2005). Synthesis of 5H-dibenzo(b,f)azepine-5-carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amide derivatives as potential anticonvulsant agents. Indian Journal of Chemistry - Section B, 44B(10), 2133-2137.

- Balaure, P. C., et al. (2009). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 54(11), 937-942.

- Datar, P. A. (2015). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 133-154.

- Lertratanangkoon, K., & Horning, M. G. (1982). Metabolism of carbamazepine. Drug Metabolism and Disposition, 10(1), 1–10.

- Maggs, J. L., et al. (1998). Characterization of the metabolites of carbamazepine in patient urine by liquid chromatography/mass spectrometry. Drug Metabolism and Disposition, 26(6), 547-556.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN106117141A - A kind of method synthesizing carbamazepine.

- Google Patents. (n.d.). US7015322B1 - Process for producing carbamazepine.

- Google Patents. (n.d.). US7459553B2 - Process for the preparation of carboxamide compounds.

- PubChem. (n.d.). Carbamazepine.

- ResearchGate. (n.d.). Scheme for the synthesis of 2-hydroxycarbamazepine.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbamazepine metabolism in man. Induction and pharmacogenetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Carbamazepine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxycarbamazepine

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Hydroxycarbamazepine (3-OH-CBZ) is a significant aromatic hydroxylated metabolite of carbamazepine (CBZ), a first-line anticonvulsant and mood-stabilizing drug widely used in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder.[1][] The metabolic pathway of the parent drug significantly influences its therapeutic efficacy and toxicological profile. Understanding the chemical and physical properties of its metabolites, such as 3-OH-CBZ, is paramount for researchers in drug development, pharmacology, and toxicology. This metabolite serves as a crucial analyte in pharmacokinetic studies and therapeutic drug monitoring, and its chemical characteristics dictate the analytical methodologies required for its detection and quantification.[3] This guide provides a comprehensive overview of the core chemical properties of this compound, its metabolic formation, analytical quantification protocols, and its broader significance in pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound is classified as a dibenzoazepine and a member of the ureas.[4][5] Its molecular structure consists of a dibenzo[b,f]azepine core with a carbamoyl group at the azepine nitrogen (position 5) and a hydroxyl group on one of the benzene rings (position 3).

Chemical Structure:

The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, excretion (ADME), and analytical behavior. For instance, solubility influences its bioavailability and the choice of solvents for extraction and chromatographic analysis, while its dissociation constant (pKa) affects its charge state at different physiological pH values, impacting membrane permeability and interaction with biological targets.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source(s) |

| Molecular Weight | 252.27 g/mol | [4][7] |

| Monoisotopic Mass | 252.089877630 Da | [4] |

| Appearance | Off-White to Tan Solid | [5][8] |

| Melting Point | 240-242°C | [9] |

| XLogP3 (Predicted) | 2.1 | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [9] |

| Storage Temperature | -20°C Freezer | [9] |

Note: XLogP3 is a computed partition coefficient, an indicator of lipophilicity.

Metabolic Formation and Bioactivation

This compound is a human metabolite of carbamazepine, formed primarily in the liver.[4][8] The biotransformation of carbamazepine is a complex process involving multiple cytochrome P450 (CYP) enzymes. Specifically, the formation of 3-OH-CBZ is mediated by CYP2B6 and CYP3A4.[][10]

This metabolic pathway is not merely a detoxification route. 3-OH-CBZ can undergo further oxidation to form a catechol intermediate, 2,3-dihydroxycarbamazepine (2,3-diOHCBZ).[11] This secondary oxidation is catalyzed predominantly by CYP3A4.[11][12] The resulting catechol is susceptible to further oxidation into a reactive o-quinone species, which has been proposed as a potential mechanism for carbamazepine-induced idiosyncratic toxicity through the formation of protein adducts.[11] Understanding this bioactivation pathway is critical for assessing the safety profile of the parent drug, carbamazepine.

Caption: Metabolic pathways of Carbamazepine, highlighting the formation and subsequent bioactivation of this compound.

Chemical Stability and Degradation

The stability of a drug metabolite is a crucial parameter for accurate bioanalytical measurement and for understanding its persistence in biological systems and the environment. Chemical degradation, primarily through hydrolysis and oxidation, can lead to a loss of the analyte and the formation of new products.[13]

The urea functional group in 3-OH-CBZ is relatively stable to hydrolysis compared to esters or other labile groups.[13] However, the molecule contains functional groups susceptible to oxidation. Studies on the degradation of carbamazepine and its derivatives by methods such as heat-activated persulfate have shown that the azepine ring is susceptible to attack, leading to the formation of various degradation products.[14] Forced degradation studies, which expose the analyte to harsh conditions (e.g., strong acid, base, oxidation, light, heat), are essential during the development of stability-indicating analytical methods to ensure that the method can accurately measure the analyte in the presence of its degradants.[15]

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices like plasma or serum is essential for pharmacokinetic and toxicokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for this purpose.[3] LC-MS/MS offers superior sensitivity and selectivity, which is often required for detecting low concentrations of metabolites.[3][16]

Field-Proven Protocol: Quantification of 3-OH-CBZ in Human Plasma by LC-MS/MS

This protocol is a representative example based on established methodologies for the simultaneous determination of carbamazepine and its metabolites.[3] The choice of a specific internal standard, extraction method, and chromatographic conditions are critical for developing a robust and reliable assay.

1. Objective: To accurately quantify this compound in human plasma samples.

2. Materials and Reagents:

-

This compound analytical standard

-

Internal Standard (IS), e.g., a deuterated analog like Carbamazepine-d10 or a structurally similar compound.[8]

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

3. Sample Preparation (Protein Precipitation):

-

Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins which can interfere with the analysis and damage the analytical column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping the analytes of interest in solution.

-

Step 1: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 10 µL of the Internal Standard working solution.

-

Step 3: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Step 4: Vortex the mixture vigorously for 1 minute.

-

Step 5: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 6: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

-

Causality: A reversed-phase C18 column is chosen for its ability to retain moderately polar to nonpolar compounds like 3-OH-CBZ. The mobile phase gradient (water/acetonitrile with formic acid) is designed to achieve good chromatographic separation from endogenous plasma components and other CBZ metabolites. Formic acid is added to improve peak shape and enhance ionization in positive ESI mode.

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient might start at 10% B, ramp up to 90% B over several minutes, hold, and then re-equilibrate.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 253.1 (for [M+H]⁺)

-

Product Ion (Q3): A specific, stable fragment ion determined by direct infusion of the 3-OH-CBZ standard.

-

The same process is followed to determine the MRM transition for the Internal Standard.

-

5. System Validation:

-

Trustworthiness: The protocol's reliability is established through validation, following regulatory guidelines (e.g., FDA, ICH).[15] This includes assessing linearity (calibration curve), accuracy, precision (intra- and inter-day), selectivity, limit of quantification (LOQ), and matrix effects.[17] A self-validating system ensures that the results are consistently accurate and reproducible.

Caption: Workflow for the bioanalytical quantification of this compound in plasma.

Conclusion

This compound is a chemically significant metabolite whose properties are integral to the clinical and toxicological understanding of its parent drug, carbamazepine. Its physicochemical characteristics, such as its solid nature, moderate lipophilicity, and specific solubility profile, govern its biological fate and the analytical strategies required for its measurement. The metabolic pathway leading to its formation via CYP enzymes and its subsequent bioactivation to reactive intermediates underscores its importance in drug safety assessments. Robust analytical methods, particularly LC-MS/MS, are essential tools for researchers to accurately quantify this metabolite, enabling detailed investigations into pharmacokinetics, drug-drug interactions, and mechanisms of toxicity. This guide provides the foundational chemical knowledge required for professionals engaged in the advanced study and development of dibenzoazepine-based therapeutics.

References

- 3-Hydroxy Carbamazepine - CAS - 68011-67-6. Axios Research. [Link]

- This compound | C15H12N2O2 | CID 135290.

- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical and Biomedical Analysis, via PMC, NIH. [Link]

- This compound (C15H12N2O2). PubChemLite. [Link]

- Carbamazepine | C15H12N2O | CID 2554.

- Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, via PMC, NIH. [Link]

- Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.

- This compound. ClinPGx. [Link]

- Scheme for the synthesis of 2-hydroxycarbamazepine.

- 2-Hydroxycarbamazepine | C15H12N2O2 | CID 129274.

- Highly Sensitive Determination of Carbamazepine and Oxcarbazepine and Identification of Their Degradation Products in Material Evidences and Human Cadaveric Liver by Gas Chromatography–Mass Spectrometry.

- Licarbazepine | C15H14N2O2 | CID 114709.

- Metabolism of Carbamazepine.

- Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate.

- Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

- Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine.

- A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Development and validation of an HPLC method for the determination of carbamazepine in human plasma.

- Novel Analytical Method Development and Validation of Carbamazepine Bulk drug and Pharmaceutical Dosage Form: Review. International Journal of Novel Research and Development. [Link]

Sources

- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C15H12N2O2 | CID 135290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy Carbamazepine | 68011-67-6 [chemicalbook.com]

- 6. 3-Hydroxy Carbamazepine - CAS - 68011-67-6 | Axios Research [axios-research.com]

- 7. 3-Hydroxy Carbamazepine | LGC Standards [lgcstandards.com]

- 8. Page loading... [guidechem.com]

- 9. 3-Hydroxy Carbamazepine CAS#: 68011-67-6 [m.chemicalbook.com]

- 10. ClinPGx [clinpgx.org]

- 11. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3-Hydroxycarbamazepine

This guide provides a comprehensive technical overview of the mechanism of action of 3-hydroxycarbamazepine, a primary active metabolite of the widely used anticonvulsant drug, carbamazepine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, metabolic pathways, and experimental methodologies crucial for understanding the pharmacological profile of this compound.

Introduction: The Significance of a Metabolite

Carbamazepine (CBZ) has been a cornerstone in the treatment of epilepsy, neuropathic pain, and bipolar disorder for decades.[1] Its therapeutic effects are largely attributed to its ability to modulate neuronal excitability. However, carbamazepine undergoes extensive metabolism in the liver, giving rise to a number of metabolites, some of which are pharmacologically active.[2][3] Among these, this compound (3-OH-CBZ) is a significant product of phase I metabolism. Understanding the mechanism of action of 3-OH-CBZ is critical not only for elucidating the overall therapeutic profile of carbamazepine but also for gaining insights into the variability of patient response and the incidence of adverse drug reactions.

This guide will explore the formation of 3-OH-CBZ, its primary molecular target, and its subsequent metabolic fate, providing a detailed understanding of its contribution to the pharmacology of carbamazepine.

Metabolic Formation of this compound

This compound is formed from its parent compound, carbamazepine, primarily through the action of cytochrome P450 (CYP) enzymes in the liver.[4] In vitro studies utilizing human liver microsomes have identified CYP3A4 and CYP2B6 as the major enzymes responsible for the 3-hydroxylation of carbamazepine.

The metabolic conversion of carbamazepine to this compound can be visualized as follows:

Caption: Metabolic pathway of carbamazepine to this compound.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for both carbamazepine and its active metabolites, including this compound, is the blockade of voltage-gated sodium channels (VGSCs).[5] These channels are crucial for the initiation and propagation of action potentials in neurons. By blocking these channels, 3-OH-CBZ reduces neuronal hyperexcitability, which is a hallmark of epileptic seizures.

The interaction with VGSCs is state-dependent, with a higher affinity for the inactivated state of the channel. This preferential binding to the inactivated state means that the blocking effect is more pronounced in neurons that are firing repetitively at high frequencies, a characteristic of seizure activity. This use-dependent blockade allows for a targeted reduction of pathological neuronal firing with less effect on normal neuronal transmission.

While direct comparative studies on the potency of 3-OH-CBZ versus carbamazepine at VGSCs are not extensively detailed in publicly available literature, the anticonvulsant activity of carbamazepine's metabolites suggests a significant contribution to the overall therapeutic effect.

Potential Secondary Mechanisms of Action

While the blockade of VGSCs is the principal mechanism, evidence suggests that carbamazepine and its metabolites may also exert their effects through other pathways.

Modulation of Calcium Channels

Studies have indicated that carbamazepine can inhibit L-type voltage-gated calcium channels in hippocampal neurons.[6][7][8] The active metabolite of oxcarbazepine, a structural analog of carbamazepine, has been shown to decrease high-voltage-activated (HVA) calcium currents.[9] It is plausible that this compound may share some of these properties, contributing to the overall reduction in neuronal excitability by modulating calcium influx and neurotransmitter release. However, further specific research on 3-OH-CBZ's effects on calcium channels is warranted.

Further Metabolism and Implications for Hypersensitivity

This compound is not an end-stage metabolite. It can be further metabolized, primarily by CYP3A4, to 2,3-dihydroxycarbamazepine. This subsequent metabolic step is of significant interest as it may be linked to the idiosyncratic hypersensitivity reactions sometimes observed with carbamazepine therapy. The formation of reactive metabolites during these oxidative processes is a proposed mechanism for the initiation of an immune response, leading to adverse drug reactions.

Experimental Protocols for Characterization

To rigorously assess the mechanism of action of this compound, specific in vitro assays are indispensable. The following protocols provide a framework for such investigations.

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation from carbamazepine.

Objective: To quantify the formation of this compound by human liver microsomes.

Materials:

-

Carbamazepine

-

This compound (as a standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, a specific concentration of HLMs, and varying concentrations of carbamazepine.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow for temperature equilibration.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the amount of this compound formed.

Patch-Clamp Electrophysiology for Sodium Channel Blockade

This protocol outlines the methodology to assess the inhibitory effect of this compound on voltage-gated sodium channels.

Objective: To determine the potency and kinetics of this compound-mediated blockade of VGSCs.

Materials:

-

Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing NaV1.2 or NaV1.7)

-

This compound

-

External (extracellular) recording solution

-

Internal (intracellular/pipette) solution

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Cell Preparation: Plate the cells onto glass coverslips 24-48 hours prior to recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Configuration:

-

Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Hold the cell at a negative holding potential (e.g., -100 mV).

-

Apply a depolarizing voltage step (e.g., to 0 mV) to elicit a sodium current.

-

Establish a stable baseline recording.

-

-

Compound Application: Perfuse the cell with increasing concentrations of this compound and record the sodium current at each concentration until a steady-state block is achieved.

-

Data Analysis:

-

Measure the peak sodium current amplitude in the absence and presence of this compound.

-

Calculate the percentage of block at each concentration.

-

Plot the percentage of block against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 value.

-

Caption: Experimental workflows for characterizing this compound.

Quantitative Data Summary

| Compound | Parameter | Value | Source |

| Carbamazepine | Apparent Dissociation Constant (Inactivated Na+ channels) | ~25 µM | [10] |

| Carbamazepine | Binding Rate Constant (Inactivated Na+ channels) | ~38,000 M⁻¹s⁻¹ | [10] |

| Carbamazepine | IC50 (Peak Na+ current in Neuro-2a cells) | 56 µM | [11] |

| Carbamazepine | IC50 (Sustained Na+ current in Neuro-2a cells) | 18 µM | [11] |

Conclusion

This compound is a pharmacologically active metabolite of carbamazepine that contributes to the overall therapeutic effect of the parent drug. Its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels, a property it shares with carbamazepine. The formation of this compound is primarily mediated by CYP3A4 and CYP2B6, and its subsequent metabolism may play a role in the development of hypersensitivity reactions.

Further research is required to fully elucidate the comparative potency and kinetics of this compound at various sodium channel subtypes and to explore its potential effects on other ion channels. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will ultimately lead to a more complete understanding of the complex pharmacology of carbamazepine and its metabolites.

References

- Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance. PubMed. [Link]

- Carbamazepine inhibits L-type Ca2+ channels in cultured rat hippocampal neurons stimulated with glutam

- Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. PMC. [Link]

- Carbamazepine in compar

- Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. PubMed. [Link]

- Clinical pharmacokinetics of carbamazepine. PubMed. [Link]

- Carbamazepine inhibits L-type Ca2+ channels in cultured rat hippocampal neurons stimulated with glutam

- Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy. PubMed. [Link]

- Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implic

- Further Evidence that Inhibition of Neuronal Voltage-Gated Calcium Channels Contributes to the Hypnotic Effect of Neurosteroid Analogue, 3β-OH. Frontiers. [Link]

- Effects of carbamazepine on action potentials and calcium currents in rat spinal ganglion cells in vitro. PubMed. [Link]

- Anticonvulsant. Wikipedia. [Link]

- Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated P

- Sidedness of Carbamazepine Accessibility to Voltage-G

- Overview of the Clinical Pharmacokinetics of Oxcarbazepine.

- Therapeutic Drug Monitoring and Methods of Quantit

- Kinetics of carbamazepine and carbamazepine-epoxide, determined by use of plasma and saliva. PubMed. [Link]

- Action of GP 47779, the active metabolite of oxcarbazepine, on the corticostriatal system. II.

- Metabolism of Two New Antiepileptic Drugs and Their Principal Metabolites S(+)- And R(-)-10,11-dihydro-10-hydroxy Carbamazepine. PubMed. [Link]

- Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine. PubMed Central. [Link]

- Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin. PubMed. [Link]

- Carbamazepine interacts with a slow inactivation state of Na(V)1.8-like sodium channels.

- Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers. [Link]

- Quantification of 10,11-dihydro-10-hydroxy carbamazepine and 10,11-epoxycarbamazepine as the main by-products in the electrochemical degrad

- This compound. PubChem. [Link]

- Measurement of carbamazepine and its epoxide metabolite by high-performance liquid chromatography, and a comparison of assay techniques for the analysis of carbamazepine. PubMed. [Link]

- Characterization in Inhibitory Effectiveness of Carbamazepine in Voltage-Gated Na + and Erg-Mediated K + Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line. MDPI. [Link]

- Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. PubMed. [Link]

- Inhibition of Navβ4 peptide-mediated resurgent sodium currents in Nav1.7 channels by carbamazepine, riluzole, and anandamide. PubMed. [Link]

- Pharmacokinetic study of carbamazepine and its carbamazepine 10,11-epoxide metabolite in a group of female epileptic patients under chronic tre

Sources

- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 2. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbamazepine inhibits L-type Ca2+ channels in cultured rat hippocampal neurons stimulated with glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Effects of carbamazepine on action potentials and calcium currents in rat spinal ganglion cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of GP 47779, the active metabolite of oxcarbazepine, on the corticostriatal system. II. Modulation of high-voltage-activated calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbamazepine inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Metabolic Profile of 3-Hydroxycarbamazepine

This guide provides a detailed examination of the in vitro metabolic profile of 3-hydroxycarbamazepine (3-OHCBZ), a significant metabolite of the widely prescribed anticonvulsant, carbamazepine (CBZ). Understanding the subsequent biotransformation of 3-OHCBZ is critical for drug development professionals and researchers, as its metabolic pathway is directly implicated in the bioactivation processes that can lead to idiosyncratic drug reactions. This document synthesizes current knowledge on the enzymatic pathways, reaction kinetics, and toxicological implications, grounded in established experimental methodologies.

The Metabolic Fate of 3-OHCBZ: A Pathway to Bioactivation

While 3-OHCBZ is a product of Phase I metabolism of carbamazepine, it is not an endpoint metabolite. It serves as a substrate for further oxidation, leading to the formation of chemically reactive species. The principal metabolic transformation is its conversion to the catechol 2,3-dihydroxycarbamazepine (2,3-diOHCBZ).[1][2] This catechol is unstable and can be subsequently oxidized to a highly reactive o-quinone species, a proposed mechanism in the pathogenesis of carbamazepine-induced hypersensitivity.[1][3]

This secondary oxidation represents a critical bioactivation pathway, transforming a relatively stable metabolite into a species capable of covalently binding to cellular macromolecules, including metabolic enzymes themselves.[1][2]

Caption: Metabolic bioactivation pathway of this compound.

Key Enzymes in 3-OHCBZ Biotransformation

The conversion of 3-OHCBZ to its catechol metabolite is catalyzed by specific cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes have identified two primary contributors, each with distinct kinetic profiles.[1][2]

-

Cytochrome P450 3A4 (CYP3A4): This is a major enzyme responsible for the 2-hydroxylation of 3-OHCBZ to form 2,3-diOHCBZ.[1][2] However, it functions as a low-affinity, high-capacity enzyme in this pathway.[2][4] Critically, CYP3A4 is also a target of the reactive metabolites it produces, leading to its inactivation.[1][2][3]

-

Cytochrome P450 2C19 (CYP2C19): In contrast to CYP3A4, CYP2C19 is a high-affinity, low-capacity enzyme for 2,3-diOHCBZ formation.[2][4] Its contribution becomes more significant at lower substrate concentrations or when CYP3A4 activity is inhibited.[1][2]

While CYP3A4 and CYP2C19 are the primary catalysts for catechol formation, other isoforms, including CYP3A5, CYP3A7, and CYP1A2, have also been shown to convert 3-OHCBZ into metabolites that can bind to proteins, though CYP3A4 is the most catalytically active in this regard.[1][2]

Table 1: Comparative Enzyme Kinetics for 2,3-diOHCBZ Formation

| Enzyme | Affinity Profile | Apparent S₅₀ (μM) | Primary Role |

| CYP3A4 | Low | 203[2][4] | High-capacity, low-affinity catalyst |

| CYP2C19 | High | 30[2][4] | Low-capacity, high-affinity catalyst |

S₅₀ represents the substrate concentration at which half-maximal velocity is achieved.

Toxicological Implications: Mechanism-Based Inactivation and Adduct Formation

The secondary metabolism of 3-OHCBZ is a classic example of metabolic bioactivation. The resulting o-quinone is an electrophilic species that readily reacts with nucleophiles on proteins. This has two significant toxicological consequences:

-

Mechanism-Based Inactivation of CYP3A4: Pre-incubation of 3-OHCBZ with human liver microsomes or recombinant CYP3A4 leads to a time- and concentration-dependent loss of CYP3A4 activity.[1][2][3] This occurs because the reactive metabolite covalently binds to the enzyme, irreversibly inactivating it. This self-inactivation is a key finding, suggesting that chronic exposure could alter the metabolic clearance of both carbamazepine and other co-administered drugs metabolized by CYP3A4.

-

Protein Adduct Formation: The reactive quinone can bind to proteins other than CYP3A4. This modification can create what is known as a neoantigen, a modified protein that the immune system may recognize as foreign.[1][2] This process is a leading hypothesis for the etiology of carbamazepine-induced idiosyncratic toxicity, such as hypersensitivity syndrome.[1][2]

Experimental Workflow for In Vitro Metabolism Analysis

Investigating the metabolism of 3-OHCBZ in vitro requires a well-controlled system that recapitulates the enzymatic environment of the liver. Human liver microsomes (HLMs) are the gold-standard tool for such studies as they are subcellular fractions containing a high concentration of Phase I enzymes like CYPs.[5][6][7][8]

Caption: Experimental workflow for a 3-OHCBZ metabolism assay using HLMs.

Protocol: 3-OHCBZ Metabolism in Human Liver Microsomes

This protocol outlines a self-validating system for characterizing the formation of 2,3-diOHCBZ from 3-OHCBZ.

1. Reagent Preparation:

- Phosphate Buffer: 100 mM potassium phosphate, pH 7.4.

- HLM Suspension: Thaw pooled human liver microsomes on ice and dilute in phosphate buffer to a final concentration of 1 mg/mL.

- Substrate: Prepare a stock solution of 3-OHCBZ in a suitable solvent (e.g., methanol) and dilute serially for concentration-dependent experiments. The final solvent concentration in the incubation should be ≤1%.

- Cofactor: Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

2. Incubation Procedure:

- In microcentrifuge tubes, combine 100 µL of phosphate buffer, 50 µL of HLM suspension (to achieve a final protein concentration of 0.25 mg/mL), and 25 µL of 3-OHCBZ working solution.

- Causality Check: Prepare control incubations:

- No-NADPH Control: Replace the NADPH regenerating system with buffer to confirm cofactor dependency.

- No-HLM Control: Replace the HLM suspension with buffer to confirm enzymatic activity.

- Pre-incubate all tubes in a shaking water bath at 37°C for 5 minutes.

- Initiate the reaction by adding 25 µL of the NADPH regenerating system.

- Incubate at 37°C. For time-course experiments, take samples at various time points (e.g., 0, 5, 15, 30, 60 min) to ensure the reaction is in the linear range.[1]

- Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (for analytical quantification).

3. Sample Processing and Analysis:

- Vortex the terminated samples vigorously to precipitate microsomal protein.

- Centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the protein.[1]

- Carefully transfer the supernatant to an autosampler vial for analysis.

Analytical Characterization of Metabolites

The definitive identification and quantification of 3-OHCBZ and its metabolites, such as 2,3-diOHCBZ, from the in vitro matrix require a sensitive and specific analytical method.

-

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): This is the predominant technique used.[1][9][10]

-

Chromatography (HPLC): Separates the parent compound from its metabolites based on their physicochemical properties (e.g., polarity), preventing analytical interference.

-

Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection. It confirms the identity of the metabolites by measuring their specific mass-to-charge ratio (m/z) and fragmentation patterns, and it allows for precise quantification against a standard curve.[10][11]

-

Conclusion

The in vitro metabolic profile of this compound is characterized by a critical bioactivation pathway initiated by CYP3A4 and CYP2C19. These enzymes convert 3-OHCBZ into a catechol intermediate that can be further oxidized to a reactive o-quinone. This species is capable of causing mechanism-based inactivation of CYP3A4 and forming protein adducts, providing a plausible mechanistic basis for the idiosyncratic toxicity associated with carbamazepine. The study of this pathway using robust in vitro systems like human liver microsomes, coupled with sensitive analytical techniques such as LC-MS/MS, is essential for predicting potential drug interactions and understanding the toxicological risks associated with carbamazepine therapy.

References

- Gaedigk, R., Pearce, R. E., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine. Drug Metabolism and Disposition, 33(5), 723-731. [Link]

- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2005). Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine. Drug Metabolism and Disposition, 33(5), 723–731. [Link]

- Asha, S., & Vidyavathi, M. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. [Link]

- Patsnap. (2024). Choosing Between Human Liver Microsomes and Hepatocytes.

- Asha, S., & Vidyavathi, M. (2010). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. ProQuest. [Link]

- Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 290, 277-290. [Link]

- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Proposed scheme for the formation of reactive metabolites from carbamazepine in humans.

- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Drug Metabolism and Disposition, 30(11), 1363–1371. [Link]

- Gaedigk, R., Pearce, R. E., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.

- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(1), 102086. [Link]

- MileCell Biotechnology. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]

- Gaedigk, R., Pearce, R. E., & Leeder, J. S. (2005). Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine.

- Staines, A. G., Coughtrie, M. W., & Burchell, B. (2004). N-glucuronidation of carbamazepine in human tissues is mediated by UGT2B7. The Journal of Pharmacology and Experimental Therapeutics, 311(3), 1131–1137. [Link]

- Lin, J. H., & Lu, A. Y. H. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism Reviews, 33(2), 133-187. [Link]

- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.

- Staines, A. G., Coughtrie, M. W., & Burchell, B. (2004). N-Glucuronidation of Carbamazepine in Human Tissues Is Mediated by UGT2B7.

- Pearce, R. E., Vakkalagadda, G. R., & Leeder, J. S. (2002). Pathways of Carbamazepine Bioactivation in Vitro I. Characterization of Human Cytochromes P450 Responsible for the Formation of 2- and 3-Hydroxylated Metabolites.

- Van de Kerkhof, E. G., de Graaf, I. A. M., & Groothuis, G. M. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism.

- Lee-Montiel, F. T., et al. (2017). Emerging In Vitro Liver Technologies for Drug Metabolism and Inter-Organ Interactions. Confinia Cephalalgica, 7(1), 1-15. [Link]

- Britz, H., et al. (2020). Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential. Pharmaceutics, 12(11), 1045. [Link]

- Li, H., et al. (2018). Effects of CYP3A5 and UGT2B7 variants on steady-state carbamazepine concentrations in Chinese epileptic patients. Medicine, 97(30), e11674. [Link]

- Miao, X. S., & Metcalfe, C. D. (2003). Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry. Analytical Chemistry, 75(15), 3731–3738. [Link]

- Elexpuru-Zabal, J. C., et al. (2003). Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma.

- Jain, R., & Jain, S. K. (2014). Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review. Journal of Pharmaceutical Analysis, 4(4), 229-242. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 7. Role of Human Liver Microsomes in In Vitro Metabolism of Drugs--A Review - ProQuest [proquest.com]

- 8. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 9. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]

Role of CYP2B6 in 3-Hydroxycarbamazepine formation

An In-depth Technical Guide on the Role of CYP2B6 in 3-Hydroxycarbamazepine Formation

Abstract

Carbamazepine (CBZ), a cornerstone therapy for epilepsy and neuropathic pain, undergoes extensive hepatic metabolism, a process critical to both its therapeutic efficacy and potential for adverse reactions. While the primary metabolic pathway involves epoxidation via Cytochrome P450 3A4 (CYP3A4), minor pathways, particularly aromatic hydroxylation, play a significant role in the drug's overall disposition and toxicological profile. This technical guide provides a comprehensive examination of the role of Cytochrome P450 2B6 (CYP2B6) in the formation of this compound (3-OH-CBZ), a key hydroxylated metabolite. We will dissect the enzymatic kinetics, present the experimental evidence establishing CYP2B6's contribution, detail relevant in-vitro methodologies, and explore the clinical implications stemming from CYP2B6's genetic variability and its induction by CBZ itself. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding of carbamazepine metabolism.

Introduction to Carbamazepine and its Metabolic Fate

Carbamazepine (CBZ) is a first-line antiepileptic drug used for treating focal seizures, trigeminal neuralgia, and bipolar disorder.[1][2] Its therapeutic action is primarily mediated by blocking voltage-dependent sodium channels.[3] CBZ is almost entirely metabolized in the liver, with less than 5% excreted unchanged.[4] The metabolic profile of CBZ is complex and is dominated by the formation of its active metabolite, carbamazepine-10,11-epoxide (CBZ-E), a reaction catalyzed mainly by CYP3A4.[4][5]

However, alternative metabolic routes, including aromatic hydroxylation, contribute to the formation of metabolites such as 2-hydroxycarbamazepine (2-OH-CBZ) and this compound (3-OH-CBZ).[4][5] These hydroxylation pathways, once considered minor, are now recognized for their potential role in bioactivation and idiosyncratic drug reactions.[6] This guide focuses specifically on the 3-hydroxylation pathway and the critical catalytic role played by CYP2B6.

The Landscape of Carbamazepine Metabolism

The biotransformation of carbamazepine is multifaceted, involving several CYP enzymes and subsequent metabolic steps. Understanding the primary pathway is essential to contextualize the significance of the 3-hydroxylation route.

-

Major Pathway: Epoxidation: The conversion of CBZ to the pharmacologically active CBZ-E is the principal metabolic route.[5] This reaction is predominantly mediated by CYP3A4, with smaller contributions from CYP2C8.[4][7] CBZ-E is further hydrolyzed by epoxide hydrolase 1 (EPHX1) to the inactive carbamazepine-10,11-trans-dihydrodiol.[7]

-

Minor Pathways: Hydroxylation: Ring hydroxylation results in the formation of 2-OH-CBZ and 3-OH-CBZ.[1][4] In vitro studies using human liver microsomes (HLMs) have shown that the rate of 3-OH-CBZ formation is more than 25 times greater than that of 2-OH-CBZ formation.[8] While multiple P450s contribute to the formation of 2-OH-CBZ, the formation of 3-OH-CBZ is largely attributed to two key enzymes: CYP3A4 and CYP2B6.[8][9]

Elucidating the Role of CYP2B6 in 3-Hydroxylation

In vitro studies have been pivotal in identifying the specific enzymes responsible for CBZ hydroxylation. The evidence strongly indicates that CYP2B6, along with CYP3A4, is a primary catalyst for the formation of 3-OH-CBZ.[8][9]

Experimental Evidence

The contribution of CYP2B6 has been established through a combination of complementary in vitro techniques:

-

Recombinant Enzymes: Experiments using cDNA-expressed recombinant human P450s allow for the assessment of individual enzyme activity in isolation. Studies with a panel of these enzymes demonstrated that both recombinant CYP2B6 and CYP3A4 catalyze the formation of 3-OH-CBZ.[8]

-

Human Liver Microsomes (HLMs): HLMs contain a full complement of hepatic CYP enzymes and provide a more physiologically relevant model. In a panel of individual donor HLMs, the rate of 3-OH-CBZ formation showed a strong correlation with CYP2B6 activity (measured using a probe substrate).[8]

-

Chemical Inhibition: The use of selective chemical inhibitors helps to confirm the role of specific CYPs within the complex HLM matrix. The formation of 3-OH-CBZ in HLMs was inhibited by both 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC), a CYP2B6 inhibitor, and ketoconazole, a potent CYP3A inhibitor.[8]

Enzymatic Kinetics

Kinetic studies in HLMs have characterized the formation of 3-OH-CBZ. This reaction appears to follow monophasic Michaelis-Menten kinetics.[8]

| Parameter | Value (for 3-OH-CBZ formation in HLMs) | Source |

| Apparent Km | ~217 µM | [8] |

| Apparent Vmax | ~46.9 pmol/mg protein/min | [8] |

These data indicate a lower affinity (higher Km) but a significantly higher velocity (Vmax) for 3-hydroxylation compared to 2-hydroxylation.[8] After adjusting for the relative hepatic abundance of different CYP enzymes, analyses concluded that CYP3A4 and CYP2B6 are the major catalysts responsible for carbamazepine 3-hydroxylase activity in the human liver.[8][9]

Detailed Experimental Protocol: CYP Phenotyping for CBZ Hydroxylation

To determine the relative contribution of CYP2B6 to 3-OH-CBZ formation, a series of in vitro experiments using recombinant enzymes and HLMs is required. This protocol outlines a standard, self-validating workflow.

Objective: To identify the specific human CYP isozymes responsible for the 3-hydroxylation of carbamazepine.

Materials:

-

Carbamazepine (substrate)

-

This compound analytical standard

-

Pooled Human Liver Microsomes (HLMs)

-

Panel of recombinant human CYP enzymes (including CYP2B6, CYP3A4, and others) co-expressed with NADPH-cytochrome P450 reductase

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Selective chemical inhibitors (e.g., ticlopidine for CYP2B6, ketoconazole for CYP3A4)

-

Acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system for metabolite quantification

Step-by-Step Methodology

-

Preparation of Incubation Mixtures:

-

Rationale: To ensure all components are present at the correct concentrations for the enzymatic reaction.

-

In microcentrifuge tubes, prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

-

Add either HLMs (e.g., 0.25 mg/mL final concentration) or a specific recombinant CYP enzyme (e.g., 10 pmol/mL final concentration) to the tubes.

-

-

Pre-incubation:

-

Rationale: To bring the reaction mixture to the optimal physiological temperature before initiating the reaction.

-

Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

-

-

Reaction Initiation:

-

Rationale: To start the metabolic reaction by adding the substrate.

-

Initiate the reaction by adding carbamazepine (dissolved in a suitable solvent like methanol, ensuring final solvent concentration is <1%) to achieve the desired final concentration (e.g., a range from 10 µM to 500 µM for kinetic studies).

-

-

Incubation:

-

Rationale: To allow the enzymatic conversion of the substrate to metabolites to proceed for a defined period.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes). This time should be within the linear range of formation, which must be determined in preliminary experiments.

-

-

Reaction Termination:

-

Rationale: To stop the enzymatic reaction abruptly to accurately measure metabolite formation at a specific time point.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

-

-

Sample Processing:

-

Rationale: To remove proteins that would interfere with chromatographic analysis.

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

-

Analysis:

-

Rationale: To separate and quantify the amount of 3-OH-CBZ formed.

-

Transfer the supernatant to HPLC vials and analyze using a validated LC-MS/MS method. Quantify the 3-OH-CBZ formed by comparing its peak area to a standard curve prepared with the analytical standard.

-

-

Control and Inhibition Experiments:

-

Rationale: To validate the results and confirm the identity of the contributing enzymes.

-

Negative Controls: Run parallel incubations without NADPH (to confirm metabolism is P450-dependent) and without substrate.

-

Inhibition Studies (in HLMs): Pre-incubate the HLM mixture with a selective inhibitor (e.g., ticlopidine for CYP2B6) for 10-15 minutes before adding carbamazepine. Compare the rate of 3-OH-CBZ formation to incubations without the inhibitor. A significant reduction in metabolite formation implicates the inhibited enzyme.

-

Clinical and Toxicological Significance

The formation of 3-OH-CBZ via CYP2B6 is not merely an academic curiosity; it has significant implications for both the therapeutic use of carbamazepine and our understanding of its potential for toxicity.

Secondary Metabolism and Bioactivation

3-OH-CBZ is not an inert end-product. It can undergo further metabolism, representing a potential bioactivation pathway.[1][4]

-

CYP3A4-mediated oxidation of 3-OH-CBZ can form reactive metabolites capable of inactivating CYP3A4 and forming covalent adducts with proteins.[4][10][11] This process could potentially generate neoantigens, which may play a role in the etiology of carbamazepine-induced idiosyncratic toxicity.[11][12]

-

Peroxidase-mediated oxidation , particularly by myeloperoxidase (MPO) found in neutrophils, can also bioactivate 3-OH-CBZ.[4][6] This oxidation, which proceeds much faster for 3-OH-CBZ than for CBZ itself, is thought to involve free radical intermediates that can generate reactive oxygen species (ROS) and bind covalently to proteins.[6] This pathway may be relevant to CBZ-induced neutropenia.[6]

Impact of CYP2B6 Genetic Polymorphisms

CYP2B6 is one of the most polymorphic CYP genes in humans, with numerous single nucleotide polymorphisms (SNPs) that can lead to increased, decreased, or absent enzyme function.[13] This genetic variability can alter the metabolism of CYP2B6 substrates.[13]

-

Individuals carrying CYP2B6 alleles associated with altered function may exhibit different rates of 3-OH-CBZ formation.

-

While specific studies linking CYP2B6 genotypes directly to 3-OH-CBZ levels are limited, the known functional impact of these polymorphisms on other substrates suggests that they are likely to influence this pathway.[13] One study noted an association between a SNP in CYP2B6 (rs1042389) and CBZ-induced maculopapular eruption, although it did not remain significant after statistical correction.[5]

Auto-induction and Drug-Drug Interactions

Carbamazepine is a well-known strong inducer of the enzymes responsible for its own metabolism, a phenomenon known as auto-induction.[14][15] It upregulates the expression of both CYP3A4 and CYP2B6, primarily through activation of the nuclear receptors PXR and CAR.[4][5][16]

-

Auto-induction: Chronic administration of CBZ increases the amount of CYP2B6 and CYP3A4 enzyme, accelerating its own clearance and the formation of its metabolites, including 3-OH-CBZ.[5][14] This contributes to the need for dose adjustments during the initial phases of therapy.

-

Drug-Drug Interactions (DDIs): As a potent inducer of CYP2B6, carbamazepine can significantly decrease the plasma concentrations and therapeutic efficacy of other co-administered drugs that are substrates of this enzyme (e.g., bupropion, efavirenz).[15][16]

Conclusion

The formation of this compound is a significant, albeit minor, pathway in the overall metabolism of carbamazepine. In vitro evidence from studies using recombinant enzymes, human liver microsomes, and chemical inhibitors has conclusively established Cytochrome P450 2B6 as a major catalyst in this reaction, alongside CYP3A4. This metabolic step is not a simple detoxification process; the resulting 3-OH-CBZ metabolite can be further bioactivated to reactive species, a process with potential toxicological implications. Furthermore, the high degree of genetic polymorphism in the CYP2B6 gene and the potent induction of this enzyme by carbamazepine itself have profound consequences for inter-individual variability in drug response and the potential for significant drug-drug interactions. A thorough understanding of CYP2B6's role is therefore essential for optimizing carbamazepine therapy and for the development of safer anticonvulsant drugs in the future.

References

- Title: Carbamazepine Pathway, Pharmacokinetics Source: ClinPGx URL:[Link]

- Title: Carbamazepine Metabolism P

- Title: Pathways of Carbamazepine Bioactivation In Vitro III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine Source: National Institutes of Health (NIH) URL:[Link]

- Title: Pathways of carbamazepine bioactivation in vitro. III. The role of human cytochrome P450 enzymes in the formation of 2,3-dihydroxycarbamazepine Source: PubMed URL:[Link]

- Title: Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites Source: PubMed URL:[Link]

- Title: Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. Source: Semantic Scholar URL:[Link]

- Title: Pathways of Carbamazepine Bioactivation In Vitro III.

- Title: Carbamazepine | C15H12N2O | CID 2554 Source: PubChem - NIH URL:[Link]

- Title: Pathways of Carbamazepine Bioactivation in Vitro. III. The Role of Human Cytochrome P450 Enzymes in the Formation of 2,3-Dihydroxycarbamazepine Source: Drug Metabolism and Disposition (DOI) URL:[Link]

- Title: Pharmacogenetics of Carbamazepine and Valproate: Focus on Polymorphisms of Drug Metabolizing Enzymes and Transporters Source: MDPI URL:[Link]

- Title: Association of Carbamazepine Major Metabolism and Transport Pathway Gene Polymorphisms and Pharmacokinetics in Patients with Epilepsy Source: ResearchG

- Title: Proposed scheme for the formation of reactive metabolites from carbamazepine in humans.

- Title: Applying Physiologically Based Pharmacokinetic Modeling to Interpret Carbamazepine's Nonlinear Pharmacokinetics and Its Induction Potential on Cytochrome P450 3A4 and Cytochrome P450 2C9 Enzymes Source: MDPI URL:[Link]

- Title: Induction of clastogenesis and gene mutations by carbamazepine (at its therapeutically effective serum levels) in mammalian cells and the dependence on human CYP2B6 enzyme activity Source: PubMed URL:[Link]

- Title: PharmGKB summary: carbamazepine pathway Source: PubMed Central - NIH URL:[Link]

- Title: Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential Source: PubMed Central URL:[Link]

- Title: Genetic polymorphisms associated with antiepileptic metabolism Source: ResearchG

- Title: Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin Source: PubMed URL:[Link]

- Title: Carbamazepine Therapy and HLA Genotype Source: Medical Genetics Summaries - NCBI - NIH URL:[Link]

- Title: CYP2B6 Functional Variability in Drug Metabolism and Exposure Across Populations—Implication for Drug Safety, Dosing, and Individualized Therapy Source: PubMed Central URL:[Link]

- Title: Pharmacokinetics of the CYP3A4 and CYP2B6 Inducer Carbamazepine and Its Drug–Drug Interaction Potential: A Physiologically Based Pharmacokinetic Modeling Approach Source: MDPI URL:[Link]

- Title: Insights into CYP2B6-mediated drug–drug interactions Source: PubMed Central - NIH URL:[Link]

Sources

- 1. SMPDB [smpdb.ca]

- 2. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carbamazepine Therapy and HLA Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxidase-mediated bioactivation of hydroxylated metabolites of carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Pathways of carbamazepine bioactivation in vitro I. Characterization of human cytochromes P450 responsible for the formation of 2- and 3-hydroxylated metabolites. | Semantic Scholar [semanticscholar.org]